6'-methyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromene]-4',10'(1'H,9'H)-dione
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Overview
Description
6’-Methyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its intricate arrangement of cyclohexane, cyclopentane, and chromene rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-methyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione typically involves multi-step organic reactions. One common method includes the use of donor-acceptor cyclopropanes and α,β-unsaturated enamides in a chemo- and diastereo-selective (3 + 2) cycloaddition reaction. This reaction is promoted by NaOH as the sole catalyst, providing an efficient route to the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the NaOH-promoted cycloaddition reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6’-Methyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to ring-opening or hydrogenation.
Substitution: Substitution reactions can occur at various positions on the chromene or cyclopentane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully hydrogenated spirocyclic compounds.
Scientific Research Applications
6’-Methyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6’-methyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors involved in various biochemical pathways. The spirocyclic structure may allow it to interact with multiple targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
6’-Amino-3’-methyl-2’H-spiro[cyclohexane-1,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile: This compound shares a similar spirocyclic structure but differs in its functional groups and ring composition.
Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2-dione]: Another spirocyclic compound with different ring systems and potential bioactivities.
Uniqueness
6’-Methyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione is unique due to its specific combination of cyclohexane, cyclopentane, and chromene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-methylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-7,16-dione |
InChI |
InChI=1S/C21H22O4/c1-12-18-15(13-6-5-7-14(13)20(23)24-18)10-16-17(22)11-21(25-19(12)16)8-3-2-4-9-21/h10H,2-9,11H2,1H3 |
InChI Key |
WEGHNHDZIDHMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC4(CCCCC4)CC3=O)C5=C(CCC5)C(=O)O2 |
Origin of Product |
United States |
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